2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione
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Overview
Description
2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione is an organic compound with a unique structure that includes a cyclopentyl group and a cyclohexane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with cyclopentyl aldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in the formation of alcohols.
Scientific Research Applications
2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog that lacks the cyclopentyl group.
Cyclopentyl methyl ketone: Contains a cyclopentyl group but lacks the dione moiety.
Indane-1,3-dione: A structurally similar compound with different substituents.
Uniqueness
2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione is unique due to the presence of both the cyclopentyl group and the cyclohexane-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
918820-24-3 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-[cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H16O3/c13-9-6-3-7-10(14)11(9)12(15)8-4-1-2-5-8/h8,15H,1-7H2 |
InChI Key |
DYRXEBPNLORVRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=C2C(=O)CCCC2=O)O |
Origin of Product |
United States |
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